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Compound of Interest

Compound Name: 2-(2-Ethoxyphenyl)acetic acid

Cat. No.: B108990

Spectroscopic Profile of 2-(2-
Ethoxyphenyl)acetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-
Ethoxyphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals.
This document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis, offering a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

2-(2-Ethoxyphenyl)acetic acid (CAS No. 70289-12-2) is an aromatic carboxylic acid
derivative with significant applications in organic synthesis. Accurate and detailed
spectroscopic data is crucial for its identification, characterization, and quality control in
research and manufacturing processes. This guide presents a summary of its known
spectroscopic properties and provides generalized experimental protocols for obtaining such
data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(2-Ethoxyphenyl)acetic
acid. Where experimental data is not fully available, predicted values based on standard
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spectroscopic principles are provided and noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-(2-Ethoxyphenyl)acetic acid

Chemical Shift o . .
Multiplicity Integration Assignment Notes

(3) ppm

Position is
) concentration

~11-12 Singlet (broad) 1H -COOH
and solvent
dependent.
Complex pattern

6.8-7.3 Multiplet 4H Ar-H due to ortho-
substitution.

4.08 Quartet 2H -O-CH2-CHs

3.65 Singlet 2H -CH2-COOH

1.42 Triplet 3H -O-CH2-CHs

Note: The chemical shifts for the ethoxy and acetic acid methylene protons have been reported
as 1.28 ppm (likely a typo in the source, should be the methyl group) and 3.48 ppm
respectively[1]. The values in the table are a combination of reported and predicted data for a
more complete profile.

Table 2: 13C NMR Spectroscopic Data for 2-(2-Ethoxyphenyl)acetic acid
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Chemical Shift (6) ppm Assignment Notes
~176 C=0 Carboxylic acid carbon.
Aromatic carbon attached to
~156 Ar-C-O
the ethoxy group.
~131 Ar-CH
~128 Ar-CH
Aromatic carbon attached to
~124 Ar-C-CH: S ,
the acetic acid moiety.
~121 Ar-CH
~112 Ar-CH
~64 -O-CHz-CHs
~36 -CH2-COOH
~15 -O-CH2-CHs

Note: Complete experimental 3C NMR data was not available. The presented data is based on
predicted values and typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2-(2-Ethoxyphenyl)acetic acid
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

3300 - 2500 Strong, Broad ]
dimer)
~3050 Medium C-H stretch (Aromatic)
~2980, ~2870 Medium C-H stretch (Aliphatic)
C=0 stretch (Carboxylic acid)
1730 Strong
[1]
~1600, ~1480 Medium to Strong C=C stretch (Aromatic ring)
C-O stretch (Aromatic ether
~1240 Strong

and carboxylic acid)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(2-Ethoxyphenyl)acetic acid

m/z Proposed Fragment Notes
180 [M]*+ Molecular lon
Loss of the carboxylic acid
135 [M - COOH]*
group.
Loss of ethylene from the
107 [M - COOH - C2Ha4]* ethoxy group following
decarboxylation.
Tropylium ion, a common
91 [C7H7]* fragment in compounds with a
benzyl moiety.
45 [COOH]* Carboxyl fragment.

Note: Experimental mass spectral data was not available. The fragmentation pattern is

proposed based on the chemical structure and common fragmentation pathways for aromatic

carboxylic acids.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of aromatic carboxylic acids.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2-(2-Ethoxyphenyl)acetic acid in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm NMR tube.
The choice of solvent may affect the chemical shift of the acidic proton.

Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR
spectrometer.

H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
16-32 scans.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
seqguence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low
natural abundance of 13C. A relaxation delay of 2-5 seconds is recommended.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and referencing it to the residual solvent peak or an
internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the
sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm™1.
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» Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent such as methanol or acetonitrile. Further dilution may be required depending
on the ionization technique and instrument sensitivity.

« lonization Method: Electron lonization (EIl) is a common technique for this type of molecule to
induce fragmentation and provide structural information. Electrospray lonization (ESI) can
also be used, typically in negative ion mode to detect the deprotonated molecule [M-H]~.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of
different ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
proposed mass spectrometry fragmentation pathway for 2-(2-Ethoxyphenyl)acetic acid.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for obtaining and interpreting

spectroscopic data.
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Proposed Mass Spectrometry Fragmentation of 2-(2-Ethoxyphenyl)acetic Acid

[M - COOH]* [COOH]*+
m/z = 135 m/z = 45
- C2Ha Rearrangement
[M - COOH - C2H4]* [C7H7]+
m/z = 107 m/z =91
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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